An In-depth Technical Guide to the Thermodynamic Stability and Boiling Point of Sulfide, tert-butyl cyclohexyl
An In-depth Technical Guide to the Thermodynamic Stability and Boiling Point of Sulfide, tert-butyl cyclohexyl
Introduction
In the landscape of modern drug discovery and development, a profound understanding of the physicochemical properties of molecular entities is not merely advantageous; it is a prerequisite for success. Among the vast array of organosulfur compounds, tert-butyl cyclohexyl sulfide (CAS No. 7133-23-5) presents a unique structural motif, combining a sterically demanding tert-butyl group with a conformationally dynamic cyclohexyl ring. This guide offers a comprehensive exploration of two of its most critical physical properties: thermodynamic stability and boiling point. For researchers, scientists, and drug development professionals, these parameters are pivotal in dictating the compound's behavior in various environments, from synthesis and purification to formulation and in vivo applications. This document provides an in-depth analysis of the structural factors governing these properties, methodologies for their determination, and a comparative analysis with related compounds to offer a holistic understanding of this molecule's characteristics.
Molecular Structure and Conformational Analysis
The thermodynamic stability and boiling point of tert-butyl cyclohexyl sulfide are intrinsically linked to its three-dimensional structure. The molecule comprises a cyclohexane ring, which predominantly exists in a chair conformation to minimize angular and torsional strain. The sulfur atom is attached to this ring, which is, in turn, bonded to a bulky tert-butyl group.
The conformational preference of the tert-butylthio group on the cyclohexane ring is a critical determinant of the molecule's overall energy and, consequently, its stability. The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. When attached to a cyclohexane ring, it acts as a "conformational lock," strongly favoring the equatorial position to avoid significant 1,3-diaxial interactions.[1] In the case of tert-butyl cyclohexyl sulfide, the entire -S-C(CH₃)₃ group will have a strong preference for the equatorial position on the cyclohexyl ring. This minimizes steric hindrance between the substituent and the axial hydrogens on the same side of the ring.
Caption: Chair conformation of tert-butyl cyclohexyl sulfide with the tert-butylthio group in the equatorial position.
Thermodynamic Stability
Dialkyl sulfides are generally susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones, particularly at elevated temperatures in the presence of an oxidant.[2] The primary pathway for thermal decomposition in the absence of an oxidant is typically homolytic cleavage of the carbon-sulfur bonds. The C-S bond dissociation energy is a key factor in determining the onset of thermal decomposition.
For tert-butyl cyclohexyl sulfide, there are two C-S bonds: the cyclohexyl-S bond and the tert-butyl-S bond. Cleavage of the tert-butyl-S bond would be expected to be the more favorable decomposition pathway due to the formation of a relatively stable tert-butyl radical. This is a known decomposition mechanism for compounds containing a tert-butyl group.[3]
Caption: Plausible thermal decomposition pathways for tert-butyl cyclohexyl sulfide.
Experimental Protocol for Determining Thermal Stability
To experimentally determine the thermodynamic stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended techniques.[1][4]
Objective: To determine the onset of decomposition and identify thermal events (e.g., melting, boiling, decomposition) of tert-butyl cyclohexyl sulfide.
Instrumentation:
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Thermogravimetric Analyzer (TGA)
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Differential Scanning Calorimeter (DSC)
Experimental Procedure:
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Sample Preparation: A small amount of the purified tert-butyl cyclohexyl sulfide (typically 5-10 mg) is accurately weighed into an inert TGA or DSC pan (e.g., aluminum or ceramic).
-
TGA Analysis:
-
The sample is placed in the TGA furnace.
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The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.[2]
-
The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond the expected decomposition point (e.g., 400 °C).
-
The weight loss of the sample as a function of temperature is recorded. The onset temperature of weight loss indicates the beginning of decomposition.
-
-
DSC Analysis:
-
A weighed sample is placed in a hermetically sealed DSC pan, with an empty sealed pan used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
The heat flow to the sample relative to the reference is measured as a function of temperature. Endothermic events (like melting and boiling) and exothermic events (like decomposition) are recorded.
-
Data Analysis: The TGA thermogram will show a sharp decrease in mass at the decomposition temperature. The DSC thermogram can reveal the melting point (endotherm), boiling point (endotherm), and any exothermic decomposition events.
Boiling Point
The boiling point of a substance is a key indicator of the strength of its intermolecular forces. For tert-butyl cyclohexyl sulfide, these are primarily van der Waals forces, specifically London dispersion forces. The molecule has a permanent dipole moment due to the electronegativity difference between carbon and sulfur, but the bulky alkyl groups may partially shield the sulfur atom, diminishing the impact of dipole-dipole interactions.
An experimental boiling point for tert-butyl cyclohexyl sulfide is not available in the cited literature. However, a reasonable estimation can be made by comparing it to structurally related compounds.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| tert-Butyl Methyl Sulfide | 104.22 | 101-102[5][6] |
| Cyclohexyl Methyl Sulfide | 130.25 | ~183 (est.)[7] |
| Di-tert-butyl Sulfide | 146.30 | 149-150[8][9][10] |
| tert-Butyl Cyclohexyl Sulfide | 172.33 | Estimated: 210-230 |
| Dicyclohexyl Sulfide | 198.37 | ~294[11] |
Analysis of Trends:
-
Molecular Weight: As expected, the boiling point generally increases with molecular weight due to stronger London dispersion forces.
-
Branching and Shape: The highly branched tert-butyl group creates a more spherical molecule compared to a linear chain of equivalent mass. This reduces the surface area available for intermolecular contact, which can lower the boiling point.[12] This effect is evident when comparing di-tert-butyl sulfide (149-150 °C) to other C8H18S isomers with less branching, which would be expected to have higher boiling points. The presence of the rigid and bulky cyclohexyl ring in tert-butyl cyclohexyl sulfide and dicyclohexyl sulfide significantly increases their boiling points compared to their acyclic or less bulky counterparts.
Based on these trends, the boiling point of tert-butyl cyclohexyl sulfide is estimated to be in the range of 210-230 °C at atmospheric pressure.
Experimental Protocol for Boiling Point Determination
The boiling point of a small sample of tert-butyl cyclohexyl sulfide can be accurately determined using a micro-boiling point or distillation method.[12]
Objective: To determine the boiling point of tert-butyl cyclohexyl sulfide at atmospheric pressure.
Instrumentation:
-
Distillation apparatus (microscale or standard)
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Heating mantle or oil bath
-
Calibrated thermometer
-
Boiling chips
Experimental Procedure:
-
Apparatus Setup: A distillation flask is charged with a sample of purified tert-butyl cyclohexyl sulfide and a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. The temperature of the vapor is monitored with a thermometer, with the bulb positioned just below the side arm of the distillation head.
-
Equilibrium: The heating rate is adjusted to maintain a slow, steady distillation rate.
-
Boiling Point Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.
-
Pressure Correction: The atmospheric pressure should be recorded, and if it deviates significantly from 760 mmHg, a pressure correction can be applied using a nomograph.
Conclusion
Tert-butyl cyclohexyl sulfide is a molecule whose physicochemical properties are dominated by the steric bulk of its constituent alkyl groups. The strong preference of the tert-butylthio group for the equatorial position on the cyclohexane ring governs its conformational stability. While specific experimental data for its thermodynamic stability and boiling point are lacking, a comprehensive analysis of related compounds allows for reasoned estimations. The thermal decomposition is likely initiated by the cleavage of the tert-butyl-S bond, and its boiling point is estimated to be in the 210-230 °C range. The experimental protocols outlined in this guide provide a clear pathway for the empirical determination of these crucial parameters, which are essential for the effective application of this compound in research and development.
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